5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline is a heterocyclic compound notable for its unique structure that combines a quinoline ring with a 3,4-dihydro-2H-pyrrole moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula of 5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline is C_12H_11N, and it has a molecular weight of approximately 196.25 g/mol.
This compound falls under the category of nitrogen-containing heterocycles, specifically classified as a quinoline derivative. Quinoline compounds are widely studied for their diverse biological activities, including antimicrobial and anticancer properties. The presence of the pyrrole unit enhances the chemical reactivity and biological profile of the compound.
The synthesis of 5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline can be approached through several methodologies:
The molecular structure of 5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline features a quinoline ring fused with a dihydropyrrole moiety. The specific arrangement of atoms contributes to its unique properties:
The structural characteristics include:
5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline can undergo various chemical transformations:
The physical properties of 5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline include:
Chemical properties include:
5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline has several promising applications in scientific research:
Pyrroloquinoline systems are classified based on their ring fusion patterns and saturation levels, which critically determine their physicochemical properties and bioactive conformations. The compound 5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline exemplifies a non-fused or linked structural subclass where the pyrrolidine ring is connected via a single bond rather than fused to the quinoline core. This configuration differs fundamentally from fused derivatives like those reported in antileishmanial research [2].
Table 1: Structural Characteristics of Key Pyrroloquinoline Variants
Compound Type | Ring Fusion Pattern | Degree of Saturation | Representative Framework | Molecular Formula |
---|---|---|---|---|
Target Compound | Non-fused (C5-substituted) | Partially saturated pyrrole (3,4-dihydro) | Quinoline linked at C5 to 2H-pyrrole | C₁₃H₁₂N₂ |
Pyrrolo[3,4-b]quinolin-1-one | Linearly fused | Aromatic quinoline + partially saturated pyrrole | Tricyclic fused system | Varies (e.g., C₁₆H₁₃N₃O) |
Pyrrolo[2,3-b]quinoline | Angularly fused | Fully aromatic | Planar tetracyclic system | Varies |
Core Scaffold and Isomeric Considerations
The molecular architecture of 5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline (C₁₃H₁₂N₂, MW 196.25 g/mol) features a quinoline system substituted at its 5-position with a partially saturated 3,4-dihydro-2H-pyrrole moiety. This linkage creates a rotatable bond between the rings, enhancing conformational flexibility compared to rigidly fused analogs like the pyrrolo[3,4-b]quinolin-1-ones investigated for antileishmanial activity [2]. The partially saturated pyrrolidine component (dihydro-2H-pyrrole) reduces overall planarity, potentially improving solubility and bioavailability profiles relative to fully aromatic systems [8].
Critical Substituent Effects
Table 2: Physicochemical Properties of 5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline
Property | Value | Method/Note |
---|---|---|
Molecular Weight | 196.25 g/mol | Calculated from C₁₃H₁₂N₂ |
Boiling Point | 342.3°C at 760 mmHg | Estimated from structural analogs [8] |
LogP (Octanol-Water) | 2.25 | Indicates moderate lipophilicity [8] |
Topological Polar Surface Area | 25.25 Ų | Suggests moderate membrane permeability [8] |
Density | 1.18 g/cm³ | For solid state (estimated) [8] |
The therapeutic exploration of quinoline-based structures has evolved through distinct eras, beginning with natural product isolation and advancing to rational scaffold hybridization. Quinine (1), isolated from Cinchona bark in the early 19th century, established the antimalarial potential of quinoline frameworks [3]. Subsequent medicinal chemistry efforts revealed that bioactivity extended beyond natural products to synthetic derivatives, exemplified by the 8-aminoquinoline antimalarial sitamaquine (2) and the antitubercular drug bedaquiline (3) [3] [5]. Concurrently, research on pyrrole-containing compounds advanced through natural products like the antitumor agent lamellarin D and synthetic kinase inhibitors [7].
Key Phases in Pyrroloquinoline Development
Natural Product-Inspired Designs (Pre-2000s): Early strategies focused on simplifying complex alkaloid structures. Camptothecin (4), a pentacyclic quinoline alkaloid from Camptotheca acuminata, was identified as a topoisomerase I inhibitor. Its structural optimization led to clinical drugs (e.g., topotecan), demonstrating the therapeutic viability of polycyclic quinoline scaffolds [3]. This period saw limited exploration of pyrroloquinolines, though the intrinsic bioactivity of both pyrrole (e.g., as enzyme inhibitors) and quinoline moieties suggested synergistic potential in hybrid structures.
Methodology-Driven Scaffold Diversification (2000-2015): Advances in synthetic methodologies enabled efficient construction of fused pyrroloquinolines. The Ugi multicomponent reaction followed by acid-mediated cyclizations (e.g., Povarov reaction) emerged as pivotal strategies for generating libraries of dihydropyrrolo[3,4-b]quinolin-1-ones [2]. These methods provided access to previously inaccessible substitution patterns critical for structure-activity relationship (SAR) studies. Notably, these synthetic innovations facilitated the exploration of tricyclic systems where the pyrrole ring is fused across quinoline’s 3- and 4-positions – structurally distinct from the non-fused target compound but pharmacologically informative [2].
Targeted Therapeutic Applications (2015–Present): Contemporary research focuses on leveraging pyrroloquinoline scaffolds against specific disease targets:
Table 3: Evolution of Key Pyrroloquinoline Derivatives in Drug Discovery
Era | Compound Class | Therapeutic Application | Key Advancement | Ref |
---|---|---|---|---|
Pre-2000 | Natural Quinolines (Quinine, Camptothecin) | Antimalarial, Anticancer | Validation of quinoline as privileged scaffold | [3] |
2000–2015 | Fused Dihydropyrroloquinolinones | Antiparasitic/Leishmaniasis | Synthetic methodology (Ugi-Povarov sequence) | [2] |
2015–Present | Non-fused C5-pyrrolyl quinolines | Emerging targets (Cancer, Inflammation) | Conformational flexibility for novel target engagement | [7] [8] |
Synthetic Evolution and Pharmacophore Refinement
The strategic incorporation of the pyrrolidine moiety at quinoline’s 5-position represents a deliberate departure from linear fusion patterns. This design preserves quinoline’s planar aromatic character while introducing a semi-flexible, moderately basic nitrogen (pKa ~7-8) in the pyrrolidine ring – properties potentially optimizing blood-brain barrier penetration or intracellular accumulation [3] [8]. Modern synthetic approaches to such non-fused systems often employ:
These methodologies enabled systematic variation of substituents on both rings, accelerating SAR exploration. For instance, electron-donating groups on the quinoline ring and N-alkylation of the pyrrolidine nitrogen are feasible modifications predicted to modulate target affinity and metabolic stability [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1